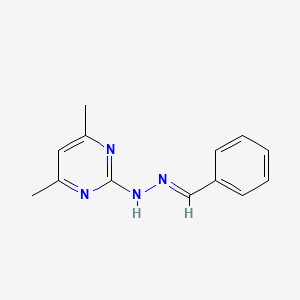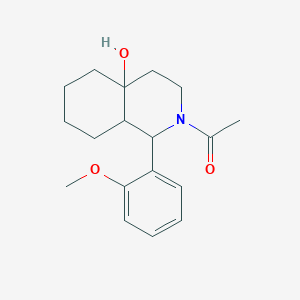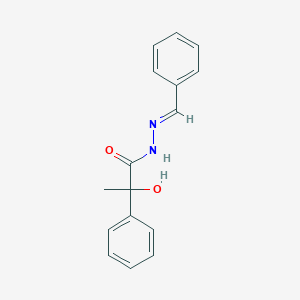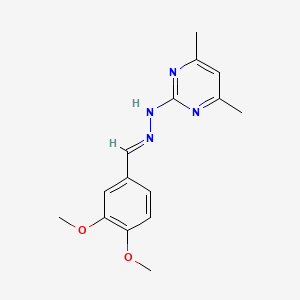![molecular formula C32H32N2OS B3839334 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3839334.png)
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile
Vue d'ensemble
Description
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile (abbreviated as CBT-1) is a chemical compound that belongs to the class of acrylonitrile-based compounds. CBT-1 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It binds to a site on the receptor distinct from the glutamate binding site and enhances the activity of the receptor in response to glutamate. This leads to increased signaling through the mGluR5 pathway, which has been implicated in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory in animal models. Additionally, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile is its specificity for the mGluR5 receptor, which allows for targeted modulation of this pathway. Additionally, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile has been shown to have good bioavailability and can cross the blood-brain barrier, making it a promising candidate for neurological applications. One limitation of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile is its relatively low yield in synthesis, which may limit its availability for research.
Orientations Futures
There are several potential future directions for research on 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile and its effects on other signaling pathways. Finally, there is potential for the development of more potent and selective modulators of the mGluR5 pathway based on the structure of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile.
Applications De Recherche Scientifique
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(E)-3-(4-octoxyphenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2OS/c1-2-3-4-5-6-10-21-35-30-19-13-25(14-20-30)22-29(23-33)32-34-31(24-36-32)28-17-15-27(16-18-28)26-11-8-7-9-12-26/h7-9,11-20,22,24H,2-6,10,21H2,1H3/b29-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPRXNZHLBLPGZ-QUPMIFSKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-octoxyphenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B3839255.png)
![5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3839258.png)

![2-[4-(benzyloxy)phenyl]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B3839280.png)

![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3839286.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-nitrobenzamide](/img/structure/B3839290.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3839298.png)
![4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzaldehyde O-methyloxime](/img/structure/B3839302.png)




